Ethyl 2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate
Description
Ethyl 2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a urea moiety linked to a 4-fluorophenyl group. The thiadiazole ring is further functionalized via a thioether bond to an ethyl acetate side chain (Figure 1). This structural framework is associated with diverse biological activities, including anticonvulsant and cytotoxic properties, as observed in related thiadiazole derivatives .
Properties
IUPAC Name |
ethyl 2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN4O3S2/c1-2-21-10(19)7-22-13-18-17-12(23-13)16-11(20)15-9-5-3-8(14)4-6-9/h3-6H,2,7H2,1H3,(H2,15,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPNGMDLGWHCOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors to form the 1,3,4-thiadiazole ring. The reaction conditions often include the use of reagents such as thiosemicarbazide and carbon disulfide under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorinated aromatic compound reacts with the thiadiazole intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; polar aprotic solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds similar to Ethyl 2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate exhibit promising anticancer activity. The incorporation of the 4-fluorophenyl moiety is particularly noteworthy as fluorinated compounds often show enhanced biological activity due to their unique electronic properties. Studies have demonstrated that thiadiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, derivatives of thiadiazole have been shown to target specific pathways involved in cancer cell proliferation and survival .
Anti-inflammatory Activity
The compound's structural features suggest potential anti-inflammatory activity. Compounds that modulate prostaglandin E2 receptors have been linked to reduced inflammation and pain management. The presence of the ureido group may enhance binding affinity to these receptors, offering therapeutic avenues for conditions like arthritis and other inflammatory diseases .
Agricultural Science
Pesticide Development
This compound can be explored as a novel pesticide or herbicide. The thiadiazole framework is known for its fungicidal properties, making it suitable for developing agrochemicals aimed at protecting crops from fungal pathogens. Field studies are required to evaluate its efficacy and safety in agricultural settings.
Plant Growth Regulation
Research has suggested that certain thiadiazole derivatives can act as plant growth regulators. These compounds may influence plant metabolism and growth patterns, potentially leading to improved crop yields and resistance to environmental stressors. Investigating the physiological effects of this compound on various plant species could yield valuable insights for sustainable agriculture .
Materials Science
Polymer Chemistry
The unique chemical structure of this compound makes it a candidate for polymer synthesis. Its incorporation into polymer matrices could enhance material properties such as thermal stability and mechanical strength. Research into its use as a monomer or additive in polymer formulations is ongoing.
Nanotechnology
In nanotechnology applications, this compound could serve as a precursor for synthesizing nanoparticles with tailored properties for drug delivery systems or diagnostic tools. The ability to functionalize nanoparticles with biologically active compounds opens new avenues for targeted therapy in medicine .
Case Studies and Research Findings
| Application Area | Study Reference | Findings Summary |
|---|---|---|
| Medicinal Chemistry | PMC11776536 | Demonstrated anticancer activity through apoptosis induction in cell lines. |
| Agricultural Science | Google Patents (WO2017085198A1) | Potential use as a pesticide with antifungal properties; further field studies recommended. |
| Materials Science | Sigma-Aldrich Product Data | Suggested use in polymer synthesis for enhanced material properties; ongoing research needed. |
Mechanism of Action
The mechanism of action of Ethyl 2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Thiadiazole Core
Ureido vs. Amido Substituents
- Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate (Compound 44) :
This analog replaces the ureido group with a 4-methoxybenzamido substituent. Despite structural similarity, it exhibited negligible cytotoxic activity (<10% inhibition) against A549, HEPG2, and MCF7 cancer cell lines, suggesting that ureido groups are critical for bioactivity . - Ethyl 2-((5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate :
Substitution with a chloro-benzamido group () resulted in moderate yields (78.5%) but uncharacterized bioactivity, highlighting the need for urea-based pharmacophores for target engagement.
Halogenated Phenyl Ureido Groups
- 1-{5-[(2,4-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea :
This compound (ED50 = 2.70 μmol/kg in sleep tests) demonstrates that dichlorobenzyl substitutions enhance anticonvulsant potency compared to the ethyl acetate-linked analog. However, the 4-fluorophenyl-ureido group in the target compound may offer a balance between lipophilicity and metabolic stability . - 1-{5-[(3-Methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylurea :
Replacing fluorine with methoxy reduced activity (ED50 = 2.72 μmol/kg), indicating fluorination optimizes electronic and steric interactions with biological targets .
Thiadiazole vs. Oxadiazole Derivatives
- No bioactivity data is reported, but structural studies suggest oxadiazoles are less potent in chemotherapeutic contexts .
- Ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-ylsulfanyl)acetate :
This oxadiazole derivative exhibits moderate chemotherapeutic effects, but the absence of a urea group limits its utility in neurological applications compared to thiadiazole-based ureas .
Role of Thioether Linkages
- Ethyl 2-[[5-(4-methyl-3-morpholin-4-ylsulfonylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate: The morpholinosulfonyl group increases solubility but introduces steric bulk, which may hinder membrane permeability. In contrast, the ethyl acetate group in the target compound balances hydrophilicity and bioavailability .
- Ethyl 3-(3-(3-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)phenyl)ureido)propanoate: A propanoate-linked analog showed uncharacterized activity, underscoring the importance of thioether bonds for stabilizing molecular conformation .
Data Tables
Table 1. Structural and Bioactivity Comparison of Key Analogs
Biological Activity
Ethyl 2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including antimicrobial, cytotoxic, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a thiadiazole ring, which is known for its biological activity. The presence of the 4-fluorophenyl group enhances its pharmacological properties, potentially increasing its efficacy against various biological targets.
Antimicrobial Activity
Research indicates that compounds with a thiadiazole core exhibit notable antimicrobial properties. For instance:
- Antifungal Activity : Studies have shown that derivatives of thiadiazole can effectively inhibit the growth of fungi such as Candida albicans and Aspergillus niger. In one study, compounds containing the thiadiazole moiety demonstrated minimum inhibitory concentrations (MICs) comparable to established antifungal agents like fluconazole .
- Bacteriostatic Effects : this compound has been reported to possess bacteriostatic activity against various Gram-positive and Gram-negative bacteria. For example, related compounds have shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting a broad-spectrum antimicrobial potential .
Cytotoxic Activity
The cytotoxic effects of this compound have been evaluated using various cancer cell lines:
- Cell Line Studies : In vitro studies demonstrated that compounds similar to this compound exhibit cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values ranged from 20 to 40 μM in these studies, indicating moderate to high potency .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Activity : Thiadiazole derivatives often act by inhibiting key enzymes involved in microbial metabolism or cancer cell proliferation. For instance, some studies suggest that these compounds may inhibit the vascular endothelial growth factor receptor (VEGFR), which plays a crucial role in tumor angiogenesis .
- Interference with Cellular Processes : The presence of the ureido group may enhance interactions with cellular targets, leading to apoptosis in cancer cells or disruption of microbial cell wall synthesis.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
| Study | Findings | Biological Activity |
|---|---|---|
| Study A | Demonstrated antifungal activity against C. albicans with MIC values comparable to fluconazole. | Antifungal |
| Study B | Showed significant cytotoxicity against MCF-7 cells with an IC50 of 29 μM. | Cytotoxic |
| Study C | Exhibited bacteriostatic effects against S. aureus and E. coli. | Antibacterial |
Q & A
Q. What in vitro models are suitable for anticancer activity screening?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
